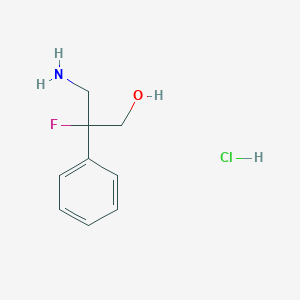

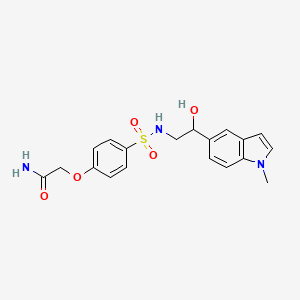

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2229316-33-8 . It has a molecular weight of 205.66 . The compound is typically available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is “3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride” and its Inchi Code is "1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H" .Applications De Recherche Scientifique

Antioxidant and Membrane-Stabilizing Properties

- A study investigated the antioxidant and membrane-stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols in vitro. These compounds showed no significant antioxidant or antiradical activity in different model systems. However, they exhibited pronounced anti-hemolytic effects in a model of erythrocyte oxidative stress, suggesting a membrane-stabilizing effect due to interaction with some structural components of cell membranes (Malakyan et al., 2010).

Synthesis and Evaluation for Immunomodulatory Activity

- Another study focused on the synthesis and evaluation of immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, which are structurally simplified derivatives of myriocin. These compounds demonstrated varying degrees of immunosuppressive activity, indicating their potential utility in organ transplantation (Kiuchi et al., 2000).

Cross-Coupling of Remote C–H Bonds

- Research into the cross-coupling of remote meta-C–H bonds directed by a U-shaped template has provided insights into the arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives. This approach, using an easily removable nitrile template, highlights a method for the functionalization of molecules related to 3-phenylpropanol derivatives, which could be applied to the synthesis of compounds with potential pharmaceutical applications (Wan et al., 2013).

Chemoenzymatic Synthesis of Antidepressants

- The chemoenzymatic synthesis of non-tricyclic antidepressants, including Fluoxetine, Tomoxetine, and Nisoxetine, starting from 3-chloro-1-phenylpropan-1-ol, demonstrates the importance of these structural motifs in medicinal chemistry. This study showcases the versatility of such compounds in the synthesis of clinically relevant drugs (Liu, Hoff, & Anthonsen, 2000).

Enantioselective Reduction of β-Amino Ketones

- A study on the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones to produce important intermediates for antidepressant synthesis highlights the potential application of 3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride in producing chiral building blocks for pharmaceuticals (Zhang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-2-fluoro-2-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKGGGBPMZOOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2832929.png)

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)